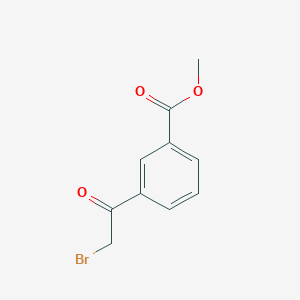

Methyl 3-(2-bromoacetyl)benzoate

説明

Methyl 3-(2-bromoacetyl)benzoate is an ester . It has a molecular weight of 257.08 g/mol . The IUPAC name for this compound is methyl 3-(bromoacetyl)benzoate .

Synthesis Analysis

This compound is an important drug intermediate . It is used in the synthesis of phenylephrine, a selective α1-adrenergic receptor agonist .Molecular Structure Analysis

The molecular formula of this compound is C10H9BrO3 . The InChI code is 1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 257.08 g/mol . The compound has a topological polar surface area of 43.4 Ų .科学的研究の応用

1. Synthesis of Heterocyclic Compounds

Methyl 3-(2-bromoacetyl)benzoate has been utilized in the synthesis of isoquinoline-1,3,4(2H)-triones, a class of heterocyclic compounds. This process involves a cascade reaction with primary amines and an in situ air oxidation, demonstrating its utility in organic synthesis (Di Mola, Tedesco, & Massa, 2019).

2. Synthesis of Oligosaccharides

In carbohydrate research, this compound is involved in the efficient chemical synthesis of methyl β-glycosides of β-(1→6)-linked d-galacto-oligosaccharides. This process demonstrates its role in the stepwise and blockwise construction of oligosaccharides, important for studying carbohydrate structures and functions (Kováč, 1986).

3. Facilitating Glycosylation Reactions

This compound is used in bromoacetylation reactions of various hexopyranosides. This process is crucial for preparing intermediates in the synthesis of (1→6)-linked oligosaccharides, highlighting its utility in complex sugar molecule synthesis (Ziegler, Kováč, & Glaudemans, 1989).

Safety and Hazards

将来の方向性

Methyl 3-(2-bromoacetyl)benzoate, as an important drug intermediate, has potential for further exploration in the synthesis of other pharmaceutical compounds . Its use in the synthesis of phenylephrine suggests potential applications in the development of treatments for conditions like nasal congestion .

特性

IUPAC Name |

methyl 3-(2-bromoacetyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUUCORIWWWPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919673 | |

| Record name | Methyl 3-(bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915402-28-7 | |

| Record name | Methyl 3-(bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Phenyl-1-(2-(2,3,6-triazino[5,4-B]indol-3-ylthio)acetyl)thiosemicarbazide](/img/structure/B2614850.png)

![1-(2,4-Dichlorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614855.png)

![4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2614862.png)

![2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2614866.png)